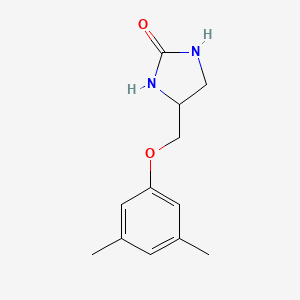
Huwentoxin-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Huwentoxin-I (HwTx-I) is a neurotoxin that was originally isolated from the venom of the Chinese bird spider Ornithoctonus huwena. Huwentoxin-I is known to be an inhibitor of tetrodotoxin-sensitive voltage-gated sodium channels (TTX-S) (IC50 ~ 50 nM) and N-type voltage-sensitive calcium channels (IC50 ~ 100 nM) in mammalian DRG, hippocampus and insect’s DUM neurons. It has only a very weak effect on L-type calcium channels, no effect on TTX-R channels and has virtually no effect on muscle sodium channels. The selectivity of Huwentoxin-I for calcium channels appears to be higher than ω-conotoxin MVIIA and equivalent to ω-conotoxin GVIA. Huwentoxin-I demonstrated an antinociceptive effect in the rat model of the formalin test when administrated intrathecally (ED50 ~ 0.28 µg/kg), without side effects of the ones led by ω-conotoxin MVIIA.
Applications De Recherche Scientifique
Neurotoxin Properties and Effects on Sodium Channels
- Huwentoxin-I (HWTX-I), isolated from the venom of the Chinese bird spider Ornithoctonus huwena, exhibits neurotoxic properties. It has been shown to inhibit both N-type voltage-gated calcium channels and tetrodotoxin-sensitive (TTX-S) sodium channels in rat dorsal root ganglion neurons and other neuronal types, without affecting tetrodotoxin-resistant (TTX-R) sodium channels. This specificity makes it a valuable tool for studying neuronal sodium channel function and potentially developing new analgesics (Wang, Guan, & Liang, 2007); (Peng, Shu, Liu, & Liang, 2002).
Application in Analgesia and Anesthesia
- HWTX-I has potential clinical applications as an analgesic and anesthetic agent due to its ability to block N-type voltage-sensitive calcium channels (N-VSCCs). Its selective blocking properties suggest it could be developed for clinical purposes without inducing drug tolerance, which is a significant advantage over current pain management strategies (Che, Wang, Gao, & An, 2009).
Structural and Functional Analysis
- Detailed studies on the structure and function of HWTX-I have been conducted to understand its interaction with neuronal receptors. This includes nuclear magnetic resonance studies to determine its solution structure and analyses of its effects on various types of neuronal channels, providing insight into its mechanism of action and potential applications in neurobiology and pharmacology (Peng, Lin, & Liang, 2006).
Insecticidal Properties
- HWTX-I exhibits insecticidal properties, making it a subject of interest in developing new insecticidal compounds. Its ability to specifically target insect neuronal channels while showing minimal effects on mammalian channels suggests its potential use in environmentally friendly pest control strategies (Deng, Luo, Meng, Xiao, & Liang, 2008).
Biotechnological Production
- The production and purification of HWTX-I have been enhanced through biotechnological methods such as expression in bacterial systems. These methods facilitate the large-scale production of HWTX-I for research and potential therapeutic applications, offering a cost-effective and efficient production approach (Ji, Zhang, Hu, Chen, Gao, Liang, & An, 2005).
Propriétés
Nom du produit |
Huwentoxin-I |
|---|---|
Formule moléculaire |
C161H246N48O44S6 |
Poids moléculaire |
3751.77 Da |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Cys2-Lys-Gly-Val-Phe-Asp-Ala-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Arg-Val-Cys22-Ser-Asp-Lys-His-Lys-Trp-Cys26-Lys-Trp-Lys-Leu-OHDisulfide bonds: Cys2-Cys17, Cys9-Cys22 and Cys16-Cys29 Length (aa): 33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



